5-Bromo-2-chloro-3-nitropyridine

概述

描述

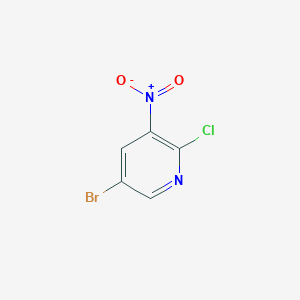

5-Bromo-2-chloro-3-nitropyridine (CAS RN: 67443-38-3) is a halogenated nitroheterocyclic compound with the molecular formula C₅H₂BrClN₂O₂ and a molecular weight of 237.43 g/mol. It is a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions. The compound features a pyridine ring substituted with bromine (position 5), chlorine (position 2), and a nitro group (position 3), which collectively enhance its electrophilicity and regioselectivity in reactions .

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-chloro-3-nitropyridine typically involves a multi-step process :

-

Step A: Synthesis of 5-Bromo-3-nitropyridin-2(1H)-one

-

Step B: Synthesis of this compound

Industrial Production Methods:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反应分析

Nitro Group Reduction

The nitro group at the 3-position undergoes catalytic hydrogenation or chemical reduction to form an amino derivative:

Key data :

-

(CDCl) of product: δ 4.17 (2H, br s), 7.18 (1H, d), 7.85 (1H, d) .

-

Reduction preserves bromo and chloro substituents, indicating stability under these conditions .

Halogen Reactivity

-

Bromine : Participates in Suzuki-Miyaura cross-coupling with aryl boronic acids.

-

Chlorine : Susceptible to nucleophilic aromatic substitution (SNAr) with amines or alkoxides due to electron-withdrawing nitro group activation.

| Substituent | Reaction Type | Typical Conditions | Outcome |

|---|---|---|---|

| Br (C5) | Cross-coupling | Pd catalyst, base, 80–100°C | Biaryl derivatives |

| Cl (C2) | SNAr | Amines, 60–80°C | Amino- or alkoxy-substituted products |

Mechanistic Insights and Catalytic Systems

The nitro group’s electron-withdrawing effect facilitates electrophilic substitution at the 5-position (bromine retention) and directs incoming nucleophiles to the 2-position (chlorine displacement). Studies on nitropyridine systems reveal:

-

Nitro groups stabilize intermediates via conjugation, reducing activation energy for substitution .

-

LiCl in synthesis acts as a mild chlorinating agent, avoiding harsh conditions that could degrade sensitive groups .

Stability and Byproduct Formation

-

Thermal Stability : Decomposes above 200°C, releasing NO gases.

-

Hydrolytic Sensitivity : Nitro group stability in aqueous acidic conditions, but prolonged exposure may lead to partial hydrolysis of halogens.

科学研究应用

Pharmaceutical Intermediate

5-Bromo-2-chloro-3-nitropyridine is primarily utilized as a precursor in the synthesis of pharmaceuticals. The presence of the nitro group allows for reduction to amines, which are critical functional groups in many drugs. The halogen substituents can also enhance the pharmacological properties of the final compounds by influencing their reactivity and bioavailability .

Synthesis of Nitropyridine Derivatives

Nitropyridine derivatives, including those derived from this compound, have been studied for various biological activities. For instance, compounds with similar structures have shown antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its halogenated structure facilitates various substitution reactions, making it useful for creating more complex organic molecules. The ability to participate in coupling reactions further expands its utility in synthetic organic chemistry .

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of nitropyridines exhibit significant antibacterial activity. For example, studies on compounds similar to this compound have indicated their effectiveness against various bacterial strains, showcasing their potential as leads for new antibiotic development.

Case Study 2: Development of Antifungal Compounds

Another area of research involves the antifungal properties of nitropyridine derivatives. A study highlighted that certain synthesized compounds from this compound displayed promising antifungal activity, warranting further investigation into their mechanisms and efficacy in clinical settings.

作用机制

The mechanism of action of 5-Bromo-2-chloro-3-nitropyridine depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological targets .

Molecular Targets and Pathways:

相似化合物的比较

Physical Properties :

- Melting point: 64–70°C

- Purity: Commercially available at ≥98% purity (e.g., Kanto Reagents, Avra Synthesis) .

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity of halogenated nitropyridines is highly dependent on the positions of substituents. Below is a comparison with analogs:

Key Insight : The chlorine atom at position 2 in this compound enhances leaving-group ability, making it superior to methoxy or unsubstituted analogs in substitution reactions .

Electronic Effects and Functionalization

The electron-withdrawing nitro group at position 3 directs incoming nucleophiles to positions 2 and 4. Comparisons with nitro-free analogs:

Key Insight : The nitro group in this compound activates the ring, enabling milder reaction conditions and higher yields compared to analogs lacking this group .

Commercial Availability and Cost

| Compound | Price (25g) | Supplier |

|---|---|---|

| This compound | JPY 10,000 | Kanto Reagents |

| 6-Bromo-4-chloro-3-nitroquinoline | JPY 23,500 | Kanto Reagents |

| 5-Bromo-2-methoxy-3-nitropyridine | N/A | Sigma-Aldrich |

Key Insight: The lower cost of this compound compared to quinoline derivatives makes it economically favorable for large-scale synthesis .

生物活性

5-Bromo-2-chloro-3-nitropyridine is a chemical compound with the molecular formula CHBrClNO and a molecular weight of 237.44 g/mol. It is primarily known as a pharmaceutical intermediate, utilized in the synthesis of various biologically active molecules. This article explores its biological activity, potential pharmacological properties, and relevant case studies.

The compound is characterized by its light orange to yellow crystalline appearance, with a melting point ranging from 66°C to 70°C. The presence of halogen atoms (bromine and chlorine) and a nitro group (-NO) in its structure suggests potential reactivity and utility in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClNO |

| Molecular Weight | 237.44 g/mol |

| Melting Point | 66°C - 70°C |

| Appearance | Light orange to yellow crystalline |

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its derivatives have been investigated for various pharmacological properties. Compounds with similar nitropyridine structures have demonstrated antibacterial, antifungal, and anticancer activities, indicating that this compound may exhibit comparable biological properties.

Potential Pharmacological Properties

- Antibacterial Activity : Nitroaromatic compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

- Antifungal Activity : Similar compounds have also been studied for their antifungal properties, which could be relevant for treating fungal infections.

- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds structurally related to nitropyridines have demonstrated significant activity against different cancer cell lines.

Case Studies and Research Findings

Research has indicated that the structural features of nitropyridine derivatives play a crucial role in their biological activity. A few notable studies include:

- Study on Anticancer Activity : A derivative of nitropyridine exhibited IC values ranging from 10 μM to 14 μM against various cancer cell lines, including MCF7 and A549, indicating promising anticancer potential .

- Synthesis and Testing of Derivatives : Various synthetic pathways have been explored for creating derivatives of this compound. These derivatives were tested for biological activity, revealing that modifications to the nitro group can significantly enhance or alter their pharmacological profiles .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-3-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation and nitration of pyridine derivatives. For example, bromination of 2-chloro-3-nitropyridine using bromine in sulfuric acid under controlled temperature (0–5°C) can yield the product . Alternative routes include nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridines, where chloro and nitro groups direct bromination to the 5-position . Optimize yields by monitoring reaction time (6–8 hours) and using anhydrous conditions to avoid hydrolysis of intermediates .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use -NMR to confirm substitution patterns: the pyridine ring protons show distinct splitting due to electron-withdrawing nitro and halogen groups. Look for a singlet near δ 8.5–9.0 ppm for the proton adjacent to the nitro group .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and ESI-MS for purity assessment. The molecular ion peak [M+H] should appear at m/z 236.9 (calculated for CHBrClNO) .

- FT-IR : Verify nitro group presence via asymmetric stretching at ~1530 cm and symmetric stretching at ~1350 cm .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

- Storage : Store in airtight containers at 2–8°C to prevent thermal decomposition, which can release toxic NO gases .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group deactivates the pyridine ring, directing electrophilic substitution to the 5-position. However, in Suzuki-Miyaura coupling, the bromine at C5 acts as the primary leaving group. Use Pd(PPh) as a catalyst with arylboronic acids in THF/water (3:1) at 80°C. Note that the nitro group stabilizes the transition state, accelerating oxidative addition but may require higher catalyst loading (5–10 mol%) due to steric hindrance .

Q. What computational methods are effective for predicting the regioselectivity of derivatization reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electron density maps. The nitro group creates a strong electron-deficient region at C5, favoring nucleophilic attack or metal insertion .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize intermediates in SNAr reactions, reducing activation energy .

Q. How can researchers resolve contradictions in reported melting points (e.g., 137–141°C vs. 78–80°C)?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities.

- DSC Analysis : Perform differential scanning calorimetry at 10°C/min to identify phase transitions. A sharp endotherm at 137–141°C indicates the pure form, while broad peaks suggest impurities .

- Recrystallization : Purify using ethyl acetate/hexane (1:3) to isolate the thermodynamically stable polymorph .

Q. Key Notes for Experimental Design

- Contradictions in Data : Cross-validate melting points and spectral data with independent sources (e.g., Sigma-Aldrich vs. Santa Cruz Biotechnology) to account for batch variability .

- Advanced Applications : Explore the compound as a precursor for pharmaceuticals (e.g., kinase inhibitors) by substituting bromine with heterocycles .

属性

IUPAC Name |

5-bromo-2-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQQPSDIIVXFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427113 | |

| Record name | 5-Bromo-2-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67443-38-3 | |

| Record name | 5-Bromo-2-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-CHLORO-3-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。